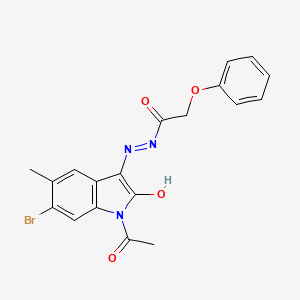![molecular formula C20H17NO4S B6104111 2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate CAS No. 53691-08-0](/img/structure/B6104111.png)
2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate, also known as MSAB, is a chemical compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent. MSAB belongs to the class of sulfonylurea compounds and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 by binding to its active site. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism by which this compound improves glucose uptake in insulin-resistant cells is still under investigation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to improve glucose uptake in insulin-resistant cells, leading to improved glycemic control.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate in lab experiments is its ability to inhibit the activity of COX-2, making it a useful tool for studying the role of COX-2 in inflammation. This compound has also been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for research on 2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism by which this compound improves glucose uptake in insulin-resistant cells. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and diabetes.
Synthesis Methods
The synthesis of 2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminophenyl benzoate in the presence of a base. The reaction leads to the formation of this compound as a white solid. The purity of this compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to improve glucose uptake in insulin-resistant cells, making it a potential therapeutic agent for diabetes.
properties
IUPAC Name |
[2-[(4-methylphenyl)sulfonylamino]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-15-11-13-17(14-12-15)26(23,24)21-18-9-5-6-10-19(18)25-20(22)16-7-3-2-4-8-16/h2-14,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHPIAUXAAQVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362516 |
Source


|
| Record name | Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53691-08-0 |
Source


|
| Record name | Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6104032.png)
![methyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6104038.png)

![2-[4-(3-ethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6104042.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B6104047.png)
![N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6104051.png)
![6-isopropyl-N-(2-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6104054.png)
![N-[(5-chloro-2-thienyl)methyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6104059.png)
![1'-{[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6104080.png)
![N-(2,6-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104087.png)
![2-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B6104094.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-biphenylcarbohydrazide](/img/structure/B6104126.png)
![2-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6104131.png)